7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes an ethoxyethyl group, an ethylpiperidinylmethyl group, and a dimethylpurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Ethoxyethyl Group: This step involves the alkylation of the purine core with 2-ethoxyethyl bromide under basic conditions.
Attachment of the Ethylpiperidinylmethyl Group: This is achieved through a nucleophilic substitution reaction where the purine core is reacted with 2-ethylpiperidin-1-ylmethyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl and ethylpiperidinylmethyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized and utilized in different applications.
Scientific Research Applications
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethylpiperidine: Shares the ethylpiperidine moiety but lacks the purine core.
Bilastine: Contains a similar ethoxyethyl group but differs in its overall structure and pharmacological properties.
Anabasine Derivatives: These compounds have similar piperidine structures but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of 7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study and development.
Properties
IUPAC Name |
7-(2-ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-5-14-9-7-8-10-23(14)13-15-20-17-16(24(15)11-12-27-6-2)18(25)22(4)19(26)21(17)3/h14H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKRZLPNUQSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CCOCC)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.